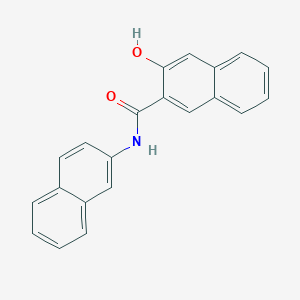

3-Hydroxy-N-2-naphthyl-2-naphthamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42112. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-naphthalen-2-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-20-13-17-8-4-3-7-16(17)12-19(20)21(24)22-18-10-9-14-5-1-2-6-15(14)11-18/h1-13,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYDPQQPEAYXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=CC=CC=C4C=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059655 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-64-8 | |

| Record name | 3-Hydroxy-N-2-naphthalenyl-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37565 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-SW | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthol AS-SW | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-2-naphthalenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N-2-naphthyl-2-naphthamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHONAPHTHOL SW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE1KS30UFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naphthol AS-SW (CAS 135-64-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol AS-SW, with the chemical name 3-hydroxy-N-(2-naphthyl)-2-naphthamide, is an organic compound belonging to the Naphthol AS series of compounds. Primarily, it serves as an azoic coupling component in the synthesis of azo dyes.[1] These dyes are produced directly on textile fibers, particularly cotton and hemp, through a two-step process involving the impregnation of the fiber with the Naphthol AS-SW followed by treatment with a diazonium salt solution.[1][2] This in-situ dye formation results in vibrant colors with good fastness properties. While the primary application of Naphthol AS-SW lies within the textile industry, the broader class of naphthol derivatives has garnered interest in medicinal chemistry and materials science, suggesting potential for further investigation into the biological and material properties of this specific compound.

Chemical and Physical Properties

Naphthol AS-SW is a light yellow powder with a high melting point and low solubility in water.[1] Its chemical structure consists of a 3-hydroxy-2-naphthoic acid backbone linked via an amide bond to a 2-naphthylamine moiety. This structure is fundamental to its function as a coupling component in azo dye synthesis.

Table 1: Physicochemical Properties of Naphthol AS-SW

| Property | Value | Reference(s) |

| CAS Number | 135-64-8 | [1] |

| Molecular Formula | C₂₁H₁₅NO₂ | [1] |

| Molar Mass | 313.35 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | 243-244 °C | [1] |

| Boiling Point (Predicted) | 479.3 ± 28.0 °C | [1] |

| Flash Point | 243.6 °C | [1] |

| Density (Predicted) | 1.333 ± 0.06 g/cm³ | [1] |

| Vapor Pressure (at 25°C) | 8.27E-10 mmHg | [1] |

| Solubility | Insoluble in water and soda ash solution. Soluble in chlorobenzene. Dissolves in caustic soda solution to form a yellow solution. | [1] |

Synthesis and Experimental Protocols

The synthesis of Naphthol AS-SW is generally described as the condensation reaction between 3-hydroxy-2-naphthoic acid (also known as 2,3-acid) and β-naphthylamine (2-naphthylamine).[1] This reaction typically involves the use of a dehydrating agent or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, to facilitate the amidation.

General Synthesis Protocol

Materials:

-

3-Hydroxy-2-naphthoic acid

-

β-Naphthylamine

-

Phosphorus trichloride (or another suitable condensing agent like thionyl chloride)

-

An inert solvent (e.g., chlorobenzene)

-

Sodium hydroxide

-

Sodium dihydrogen phosphate

Procedure:

-

Salification: 3-Hydroxy-2-naphthoic acid is dissolved in an inert solvent such as chlorobenzene, and sodium hydroxide is added to form the sodium salt.

-

Condensation: β-Naphthylamine and a condensing agent like phosphorus trichloride are added to the reaction mixture. The mixture is heated to drive the condensation reaction, forming the amide bond.

-

Hydrolysis and Neutralization: The reaction mixture is then subjected to hydrolysis, followed by neutralization with a weak acid like sodium dihydrogen phosphate.

-

Work-up and Purification: The product is isolated, likely through filtration, and purified, for instance, by recrystallization from a suitable solvent, to yield the final Naphthol AS-SW product.

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions.

Applications

The primary and well-established application of Naphthol AS-SW is in the textile industry as a coupling component for azoic dyes. It is used for dyeing and printing on cellulosic fibers like cotton and hemp, as well as on other materials such as viscose, silk, and nylon.[1] When coupled with different diazonium salts (fast bases or fast salts), a range of colors can be produced. For example:

-

Coupling with red-based diazonium salts (e.g., Fast Red RC, Fast Red KB) produces brilliant red shades.[1]

-

Coupling with blue salts yields blue dyes.[1]

-

Coupling with black bases or salts results in black dyes.[1]

Biological Activity and Toxicological Information

There is currently a lack of specific studies on the biological activity, cytotoxicity, or mechanism of action of Naphthol AS-SW in the scientific literature. However, research on related naphthol compounds provides some context for potential areas of investigation:

-

Other Naphthol AS Derivatives: Some Naphthol AS derivatives have been investigated for their potential in drug discovery. For instance, Naphthol AS-E has been identified as an inhibitor of CREB-mediated gene transcription, showing anticancer activity. Other derivatives have been explored for their antimicrobial and antifungal properties.

-

1-Naphthol and 2-Naphthol: The simpler parent compounds, 1-naphthol and 2-naphthol, which are metabolites of naphthalene, have been studied for their toxicological profiles. They have shown some level of cytotoxicity and genotoxicity in human lymphocyte cultures at higher concentrations.[3] 1-Naphthol is considered moderately toxic.[3]

-

Azo Dyes: The broader class of azo dyes, which are synthesized from Naphthol AS-SW, has been subject to toxicological scrutiny. Some azo dyes can be metabolized to aromatic amines, which may have carcinogenic potential.

Given the lack of specific data for Naphthol AS-SW, any handling or investigation of this compound for biological applications should be conducted with appropriate caution, assuming potential for toxicity.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of Naphthol AS-SW.

Azoic Coupling Mechanism

Caption: Mechanism of in-situ azo dye formation using Naphthol AS-SW.

Conclusion

Naphthol AS-SW (CAS 135-64-8) is a well-established chemical intermediate in the dye industry, valued for its role in producing a range of vibrant and durable colors on cellulosic fibers. Its synthesis and primary application are well-understood in this context. However, for researchers and professionals in drug development, Naphthol AS-SW represents a largely unexplored molecule. The lack of publicly available data on its biological activity, spectral characteristics, and detailed synthesis protocols presents both a challenge and an opportunity. Future research could focus on elucidating these properties to determine if Naphthol AS-SW or its derivatives possess novel therapeutic or material science applications, similar to other compounds in the broader naphthol class. Any such research should be preceded by a thorough toxicological evaluation.

References

An In-depth Technical Guide to the Molecular Structure of Naphthol AS and its Analogs

An Important Clarification on Molecular Identity: The topic "3-Hydroxy-N-2-naphthyl-2-naphthamide" is chemically ambiguous. Our comprehensive analysis of scientific and commercial data indicates that this name could refer to one of two distinct, commercially significant compounds. This guide will address both, clarifying their structures and properties to provide a thorough resource for researchers, scientists, and drug development professionals.

-

Compound 1: 3-Hydroxy-N-phenyl-2-naphthamide , commonly known as Naphthol AS .

-

CAS Number: 92-77-3

-

Structure: A 3-hydroxy-2-naphthamide core with a phenyl group attached to the amide nitrogen.

-

-

Compound 2: 3-Hydroxy-N-(2-naphthyl)-2-naphthamide , commonly known as Naphthol AS-SW .

-

CAS Number: 135-64-8

-

Structure: A 3-hydroxy-2-naphthamide core with a naphthalen-2-yl group attached to the amide nitrogen.

-

This guide will present a detailed comparative analysis of the molecular structure, properties, and synthesis of both compounds.

Molecular Structure and Physicochemical Properties

The core of both molecules is the 3-hydroxy-2-naphthamide scaffold. The key distinction lies in the substituent on the amide nitrogen, which significantly influences their physicochemical properties.

Molecular Structure Diagrams

Below are the molecular structures of Naphthol AS and Naphthol AS-SW, generated using Graphviz.

Caption: Molecular structure of 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS).

Caption: Molecular structure of 3-Hydroxy-N-(2-naphthyl)-2-naphthamide (Naphthol AS-SW).

Physicochemical Data

The following tables summarize the key physicochemical properties of Naphthol AS and Naphthol AS-SW.

Table 1: Physicochemical Properties of 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS)

| Property | Value |

| CAS Number | 92-77-3 |

| Molecular Formula | C₁₇H₁₃NO₂[1] |

| Molecular Weight | 263.29 g/mol [1][2] |

| Appearance | White to off-white or beige powder[3] |

| Melting Point | 246-248 °C[3] |

| Solubility | Soluble in alkaline water; slightly soluble in methanol[3][4] |

| IUPAC Name | 3-hydroxy-N-phenylnaphthalene-2-carboxamide[1] |

Table 2: Physicochemical Properties of 3-Hydroxy-N-(2-naphthyl)-2-naphthamide (Naphthol AS-SW)

| Property | Value |

| CAS Number | 135-64-8[5] |

| Molecular Formula | C₂₁H₁₅NO₂[5] |

| Molecular Weight | 313.36 g/mol [5] |

| Appearance | Light yellow to brown powder/crystal[6] |

| Melting Point | 243-244 °C |

| Solubility | Soluble in chlorobenzene; insoluble in water |

| IUPAC Name | 3-hydroxy-N-(naphthalen-2-yl)naphthalene-2-carboxamide |

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of these compounds. While publicly accessible, fully assigned raw spectral data is limited, the following represents typical expected values and available information.

Table 3: Spectroscopic Data for 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS)

| Technique | Data |

| ¹H-NMR | Expected signals would include aromatic protons from both the naphthalene and phenyl rings, a broad singlet for the amide proton (N-H), and a singlet for the hydroxyl proton (O-H). Identity can be confirmed by ¹H-NMR.[4] |

| ¹³C-NMR | A spectrum is available on chemical databases, showing the expected number of carbon signals for the aromatic rings and the amide carbonyl.[5] |

| IR Spectroscopy | Key absorptions would be expected for O-H stretching (hydroxyl group), N-H stretching (amide), C=O stretching (amide I band), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 263.29. |

Table 4: Spectroscopic Data for 3-Hydroxy-N-(2-naphthyl)-2-naphthamide (Naphthol AS-SW)

| Technique | Data |

| ¹H-NMR | Expected signals would be more complex in the aromatic region due to the presence of two naphthalene ring systems, along with signals for the amide and hydroxyl protons. |

| ¹³C-NMR | A greater number of aromatic carbon signals would be expected compared to Naphthol AS, corresponding to the two naphthyl groups. |

| IR Spectroscopy | Similar to Naphthol AS, with characteristic peaks for O-H, N-H, C=O, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 313.36. |

Note: For definitive structural elucidation, it is recommended to acquire and interpret full 1D and 2D NMR spectra (COSY, HSQC, HMBC) and high-resolution mass spectrometry data.

Experimental Protocols

The synthesis of these naphthamide derivatives generally involves the amidation of 3-hydroxy-2-naphthoic acid.

Synthesis of 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS)

A documented method for the synthesis of Naphthol AS involves the catalytic acylation of aniline with 3-hydroxy-2-naphthoic acid using phosphorus (III) compounds.

Experimental Protocol:

-

Reactants: 3-hydroxy-2-naphthoic acid, aniline.

-

Catalyst: Phosphorus trichloride or phosphorous acid.

-

Solvent: High-boiling point aromatic solvents such as ortho-xylene or ortho-chlorotoluene are effective, with reported yields of up to 98%.[7]

-

Procedure: The reaction is carried out by boiling the reactants and catalyst in the chosen solvent, with vigorous distillation to remove the water formed during the reaction.[7] The reaction temperature is a critical parameter, with optimal results observed between 146 °C and 156 °C.[7] Temperatures above this range can lead to an increase in impurities.[7]

-

Purification: The product can be purified by recrystallization from a suitable solvent.

General Synthesis of 3-Hydroxy-N-(2-naphthyl)-2-naphthamide (Naphthol AS-SW)

Proposed Experimental Protocol:

-

Reactants: 3-hydroxy-2-naphthoic acid and 2-naphthylamine.

-

Condensing Agent/Catalyst: A suitable condensing agent such as phosphorus trichloride, thionyl chloride, or a carbodiimide can be used to facilitate the amide bond formation.

-

Solvent: An inert, high-boiling point solvent like xylene, toluene, or chlorobenzene would likely be suitable.

-

Procedure:

-

3-hydroxy-2-naphthoic acid would be dissolved or suspended in the chosen solvent.

-

The condensing agent would be added, potentially at a reduced temperature, to form an activated intermediate (e.g., an acid chloride).

-

2-naphthylamine would then be added to the reaction mixture.

-

The mixture would be heated to drive the reaction to completion.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture would be cooled, and the solid product collected by filtration.

-

The crude product would be washed to remove unreacted starting materials and by-products.

-

Purification would be achieved through recrystallization from an appropriate solvent.

-

Experimental Workflow and Logical Relationships

General Synthesis Workflow

The synthesis of these naphthamides follows a logical progression from starting materials to the final purified product.

Caption: General workflow for the synthesis of Naphthol AS and its analogs.

Application in Azo Dye Synthesis: A Logical Pathway

Both Naphthol AS and Naphthol AS-SW are primarily used as coupling components in the synthesis of azo dyes. This process involves an electrophilic aromatic substitution reaction.

Caption: Logical pathway of Azo dye synthesis using Naphthol AS compounds.

Applications in Research and Development

While the primary industrial application of these compounds is in the manufacturing of dyes and pigments, they also hold potential in other research areas.

-

Drug Development: 3-Hydroxy-N-phenyl-2-naphthamide has been reported to exhibit antiplatelet activity, suggesting its potential as a scaffold for the development of new therapeutic agents.

-

Fluorescent Probes: As naphthol derivatives, these compounds can serve as building blocks for creating fluorogenic substrates used in enzyme assays.[4]

-

Fine Chemical Synthesis: Their reactive nature makes them valuable intermediates in the synthesis of more complex organic molecules for various applications in pharmaceuticals and agrochemicals.[2]

This in-depth guide provides a comprehensive overview of the molecular structures and related technical information for 3-Hydroxy-N-phenyl-2-naphthamide (Naphthol AS) and 3-Hydroxy-N-(2-naphthyl)-2-naphthamide (Naphthol AS-SW), addressing the initial ambiguity of the topic and furnishing a valuable resource for scientific and industrial professionals.

References

- 1. 3-Hydroxy-N-(2-naphthyl)-2-naphthamide | 135-64-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. NAPHTHOL AS | Shiva Chem International | Manufacturer & Exporter Of Naphthols Dyes [shivacheminternational.com]

- 4. chemodex.com [chemodex.com]

- 5. Naphthol AS(92-77-3) 13C NMR spectrum [chemicalbook.com]

- 6. 3-Hydroxy-N-(2-naphthyl)-2-naphthamide | 135-64-8 | TCI EUROPE N.V. [tcichemicals.com]

- 7. ucj.org.ua [ucj.org.ua]

Spectral Properties of Naphthol AS-SW: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthol AS-SW, chemically known as 3-hydroxy-N-(2-naphthyl)-2-naphthamide, is a key intermediate in the synthesis of a variety of azo dyes and pigments.[1][2] Its distinct chemical structure, featuring a naphthalene core with hydroxyl and amide functional groups, imparts specific spectral characteristics that are fundamental to its application in colorant production.[3] This technical guide provides a comprehensive overview of the available spectral data for Naphthol AS-SW and related naphthol compounds. It includes a summary of its physico-chemical properties, detailed experimental protocols for spectral analysis, and a discussion of its primary applications. Due to the limited publicly available quantitative spectral data for Naphthol AS-SW, this guide also incorporates data from structurally similar compounds to provide a comparative context for researchers.

Introduction

Naphthol AS-SW is a member of the Naphthol AS series of compounds, which are widely used as coupling components in the manufacturing of azo dyes.[3] The synthesis of these dyes involves the reaction of a diazonium salt with the naphthol compound, resulting in the formation of a stable azo linkage (-N=N-), which acts as a chromophore and is responsible for the color.[2] The specific shade and fastness properties of the resulting dye are determined by the chemical structures of both the diazonium salt and the Naphthol AS derivative.[2] While Naphthol AS-SW's primary role is in the textile and pigment industries, some Naphthol AS derivatives are being explored for potential biomedical applications.

This guide aims to consolidate the known spectral and physical properties of Naphthol AS-SW, provide standardized protocols for their measurement, and offer a foundational understanding for professionals in chemistry and drug development who may work with this or similar molecular scaffolds.

Physico-Chemical Properties

A summary of the key physico-chemical properties of Naphthol AS-SW is presented in Table 1. This data is essential for understanding its solubility, stability, and handling characteristics during experimental procedures.

| Property | Value | Reference |

| Chemical Name | 3-hydroxy-N-(2-naphthyl)-2-naphthamide | [1] |

| Synonyms | Naphthol AS-SW, Azoic Coupling Component 7 | [1] |

| CAS Number | 135-64-8 | [1] |

| Molecular Formula | C₂₁H₁₅NO₂ | [1][4] |

| Molecular Weight | 313.36 g/mol | [1] |

| Appearance | Light yellow powder | [4] |

| Melting Point | 243-244 °C | [4] |

| Solubility | Insoluble in water and soda ash solution. Soluble in chlorobenzene and caustic soda solution (appears yellow). | [4] |

Spectral Properties

The spectral properties of a molecule like Naphthol AS-SW are critical for its characterization and for understanding its behavior in different chemical environments. These properties include its absorption and emission of light.

UV-Visible Absorption Spectrum

The UV-Visible absorption spectrum reveals the wavelengths of light that a molecule absorbs. This absorption is responsible for the color of many compounds. A UV-VIS spectrum for 3-hydroxy-N-2-naphthyl-2-naphthamide is available in the SpectraBase database.[5] While the specific solvent and concentration are not detailed in the available snippet, the spectrum provides a qualitative representation of its absorption profile.

Due to the lack of detailed quantitative data for Naphthol AS-SW, Table 2 includes absorption data for related naphthol compounds to provide a comparative context.

| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Naphthol AS-SW | Data not available | - | Data not available | - |

| 1-Naphthol | Data not available | - | Data not available | - |

| 2-Naphthol | 331 | - | Data not available | [6] |

| Naphthalene | 311 | - | Data not available | [7] |

Fluorescence Emission Spectrum

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Solvent | Quantum Yield (Φ) | Reference |

| Naphthol AS-SW | Data not available | Data not available | - | Data not available | - |

| 1-Naphthol | Data not available | Data not available | - | Data not available | - |

| 2-Naphthol | 331 | 354 | - | Data not available | [6] |

| Naphthalene | 311 | 322 | - | Data not available | [7] |

Experimental Protocols

The following are generalized protocols for determining the spectral properties of compounds like Naphthol AS-SW. These are based on standard laboratory practices for UV-Visible and fluorescence spectroscopy.

Preparation of Stock and Working Solutions

A standardized workflow for preparing solutions for spectral analysis is crucial for obtaining reproducible results.

References

Solubility of 3-Hydroxy-N-2-naphthyl-2-naphthamide in DMSO and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 3-Hydroxy-N-2-naphthyl-2-naphthamide (CAS 135-64-8), a compound often utilized in the development of azo dyes and other chemical syntheses. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data for the solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol. However, qualitative information suggests that, like many naphthol derivatives, it is likely soluble in organic solvents. This guide provides a detailed experimental protocol for the quantitative determination of solubility, enabling researchers to ascertain precise values for their specific applications. The presented methodology is based on the widely accepted equilibrium shake-flask method.

Introduction

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in DMSO and ethanol has not been identified in a comprehensive literature search. Qualitative assessments suggest the compound is a light yellow to brown powder or crystal. The related compound, 2-naphthol, is known to be soluble in ethanol, which suggests a likelihood of solubility for this compound in this solvent.

To provide actionable data, the following table is presented as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| DMSO | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The following protocol details the steps to determine the equilibrium (thermodynamic) solubility of this compound. This method is considered the gold standard for accurate solubility measurement.

3.1. Materials

-

This compound (solid, high purity)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, absolute, analytical grade

-

Volumetric flasks (various sizes)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Calibrated pipettes and other standard laboratory glassware

3.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent (DMSO or ethanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a series of vials. An excess is crucial to ensure that a saturated solution is formed. A starting point could be to add approximately 10-20 mg of the solid to 1-2 mL of the solvent.

-

Add a precise volume of the respective solvent (DMSO or ethanol) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter (0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, inject the standards and samples and record the peak areas.

-

For UV-Vis analysis, measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) of the standard solutions versus their known concentrations.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the respective solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Conclusion

While readily available quantitative solubility data for this compound in DMSO and ethanol is lacking, this guide provides the necessary tools for researchers to determine these values experimentally. The detailed protocol for the equilibrium shake-flask method, coupled with the visual workflow, offers a clear and robust approach to generating reliable and accurate solubility data. This information is invaluable for the effective design and execution of experiments and for the development of products and formulations involving this compound.

An In-depth Technical Guide to the Physical and Chemical Characteristics of the Naphthol AS Series

The Naphthol AS series represents a significant class of organic compounds, technically known as 3-hydroxy-2-naphthanilides, which are pivotal as coupling components in the synthesis of a wide array of azo dyes and pigments. Their molecular structure, characterized by a 3-hydroxy-2-naphthoic acid amide core, allows for versatile chemical modifications, leading to a broad spectrum of colors with notable fastness properties. This guide provides a comprehensive overview of their physical and chemical characteristics, experimental protocols, and logical relationships for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

Naphthol AS and its derivatives are typically crystalline solids, appearing as white, off-white, or light-colored powders.[1][2] A defining characteristic of this series is their insolubility in water but solubility in alkaline solutions, where they form the corresponding water-soluble naphtholate ions.[3][4] This property is fundamental to their application in dyeing processes. The substantivity, or affinity for cotton fibers, varies among the different members of the series, generally increasing with molecular size.[3]

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for several prominent members of the Naphthol AS series, facilitating easy comparison of their fundamental properties.

Table 1: Core Naphthol AS Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Naphthol AS | 92-77-3 | C₁₇H₁₃NO₂ | 263.29 | 247 | White powder |

| Naphthol AS-D | 135-61-5 | C₁₈H₁₅NO₂ | 277.32 | 195 - 197 | Beige to light brown powder |

| Naphthol AS-G | 91-96-3 | C₂₂H₂₄N₂O₄ | 380.44 | 200 | Light grey-white powder |

| Naphthol AS-OL | 135-62-6 | C₁₈H₁₅NO₃ | 293.32 | 161 - 164 | Beige powder |

| Naphthol AS-E | 92-78-4 | C₁₇H₁₂ClNO₂ | 297.74 | 255 | Off-white powder |

Table 2: Additional Naphthol AS Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Naphthol AS-BS | 135-65-9 | C₁₇H₁₂N₂O₄ | 308.29 | 246 - 247 | Bright yellow powder |

| Naphthol AS-BO | 132-68-3 | C₂₁H₁₅NO₂ | 313.35 | 222 - 223 | Creamish powder |

| Naphthol AS-LC | 4273-92-1 | C₁₉H₁₆ClNO₄ | 357.79 | ≥188 | Light beige to grey powder |

| Naphthol AS-ITR | 92-72-8 | C₁₉H₁₆ClNO₄ | 357.79 | 193 - 194 | Light grey or green powder |

| Naphthol AS-TR | 4264-93-1 | C₁₈H₁₃ClNNa₂O₅P | 435.71 | N/A | Powder |

Chemical Synthesis and Reactions

The fundamental chemical structure of the Naphthol AS series is derived from the condensation reaction between 2-hydroxy-3-naphthoic acid and an aromatic amine. This modular synthesis allows for the introduction of various substituents on the anilide ring, thereby tuning the properties of the final compound.

General Synthesis of Naphthol AS Derivatives

The synthesis typically involves the reaction of 2-hydroxy-3-naphthoic acid with an appropriate aniline derivative. The reaction can be carried out in a suitable solvent, and dehydrating agents or conversion to a more reactive acid derivative may be employed to facilitate the amide bond formation.

The Azoic Coupling Reaction

The primary chemical reaction that makes the Naphthol AS series crucial for dye production is the azoic coupling reaction. In this process, the Naphthol AS compound, acting as the coupling component, reacts with a diazonium salt (the diazo component) to form a highly colored and insoluble azo compound. This reaction is typically carried out under alkaline conditions.

Experimental Protocols

Protocol 1: Synthesis of Naphthol AS

This protocol describes a general laboratory-scale synthesis of Naphthol AS.

Materials:

-

2-Hydroxy-3-naphthoic acid

-

Aniline

-

Phosphorus trichloride (or another suitable coupling agent)

-

An inert solvent (e.g., toluene or xylene)

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

In a reaction vessel, dissolve 2-hydroxy-3-naphthoic acid in the inert solvent.

-

Slowly add phosphorus trichloride to the solution while stirring to form the acid chloride.

-

In a separate vessel, dissolve aniline in the same solvent.

-

Gradually add the aniline solution to the acid chloride solution. The reaction is typically exothermic and may require cooling.

-

After the addition is complete, heat the mixture under reflux for several hours to ensure the completion of the condensation reaction.

-

Cool the reaction mixture and filter the crude Naphthol AS precipitate.

-

Wash the crude product with a dilute hydrochloric acid solution to remove any unreacted aniline.

-

Further purify the product by dissolving it in a dilute sodium hydroxide solution, filtering to remove impurities, and then re-precipitating the Naphthol AS by acidification with hydrochloric acid.

-

Filter the purified product, wash with water until neutral, and dry.

Protocol 2: Azoic Dyeing of Cotton Fabric

This protocol outlines the in-situ formation of an azo dye on cotton fabric using a Naphthol AS derivative.

Materials:

-

Cotton fabric

-

Naphthol AS derivative (e.g., Naphthol AS-D)

-

Sodium hydroxide

-

A diazotizable amine (e.g., Fast Red B Base)

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium chloride (optional, for enhancing substantivity)

Procedure:

-

Naphtholation (Impregnation):

-

Prepare a solution of the Naphthol AS derivative by dissolving it in a dilute sodium hydroxide solution.

-

Immerse the cotton fabric in this alkaline solution, ensuring even wetting.

-

Pass the fabric through rollers to remove excess solution.

-

-

Diazotization:

-

In a separate vessel, dissolve the diazotizable amine in water and hydrochloric acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a cold aqueous solution of sodium nitrite to the amine solution while stirring continuously. Maintain the low temperature to ensure the stability of the resulting diazonium salt.

-

-

Coupling (Development):

-

Pass the naphtholated fabric through the cold diazonium salt solution.

-

The coupling reaction occurs rapidly, forming the insoluble azo dye directly within the cotton fibers.

-

-

Finishing:

-

Rinse the dyed fabric thoroughly with cold water to remove any unreacted chemicals.

-

Soap the fabric at a high temperature to remove surface dye particles and improve fastness properties.

-

Rinse again and dry.

-

Relevance in Drug Development

While the primary application of the Naphthol AS series is in the dye and pigment industry, their core chemical structure has also been explored in the context of drug discovery and development. The naphthol moiety is a recognized pharmacophore present in various biologically active compounds. Derivatives of naphthols have been investigated for a range of therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities. For instance, Naphthol AS-E has been identified as a cell-permeable inhibitor of the KIX-KID interaction, which is relevant in certain signaling pathways.[9] Furthermore, the structural backbone of Naphthol AS provides a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications.

It is important to note that while the Naphthol AS series compounds themselves are primarily used as dye intermediates, their chemical properties and synthetic accessibility make their structural motifs of interest to medicinal chemists for the development of new pharmaceutical agents. The investigation into the biological activities of Naphthol AS derivatives is an ongoing area of research.

References

- 1. Naphthol AS-D | 135-61-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. Naphthol AS-D | Cas no 135-61-5 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 135-62-6 CAS MSDS (Naphthol AS-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. shreejiorg.com [shreejiorg.com]

- 11. shreejiorg.com [shreejiorg.com]

- 12. colorchemcn.com [colorchemcn.com]

- 13. colorchemcn.com [colorchemcn.com]

- 14. Naphthol AS-TR phosphate = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]

Synthesis of 3-Hydroxy-N-2-naphthyl-2-naphthamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 3-Hydroxy-N-2-naphthyl-2-naphthamide, a significant chemical intermediate also known as Naphthol AS-SW. This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and material science.

Core Synthesis Pathways

The synthesis of this compound (C₂₁H₁₅NO₂) primarily proceeds through the formation of an amide bond between 3-hydroxy-2-naphthoic acid and 2-naphthylamine.[1] Two principal methods have been established for this condensation reaction: a direct one-pot synthesis utilizing a condensing agent, and a two-step process involving the formation of an acid chloride intermediate.

Pathway 1: Direct Condensation with Phosphorus (III) Catalysis

This pathway involves the direct reaction of 3-hydroxy-2-naphthoic acid and 2-naphthylamine in the presence of a phosphorus(III) compound, such as phosphorus trichloride or phosphorous acid, which acts as a catalyst and dehydrating agent.[2] This method is efficient, with reported yields of up to 98% for analogous anilides.[2] The reaction is typically carried out in a high-boiling point aromatic solvent.

Caption: Direct condensation of 3-hydroxy-2-naphthoic acid and 2-naphthylamine.

Pathway 2: Two-Step Synthesis via Acid Chloride Intermediate

This alternative route involves the initial conversion of 3-hydroxy-2-naphthoic acid to its more reactive acid chloride derivative, 3-hydroxy-2-naphthoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with 2-naphthylamine to form the final product. This method offers a high yield, with analogous reactions reporting yields of approximately 85%.[3]

Caption: Two-step synthesis via an acid chloride intermediate.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 218-221 |

| 2-Naphthylamine | C₁₀H₉N | 143.19 | 111-113 |

| This compound | C₂₁H₁₅NO₂ | 313.36 | 246-248 |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Direct Condensation

Materials:

-

3-hydroxy-2-naphthoic acid

-

2-naphthylamine

-

Phosphorus trichloride

-

ortho-Xylene (anhydrous)

-

Sodium bicarbonate solution (5% w/v)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxy-2-naphthoic acid (1 equivalent) and 2-naphthylamine (1 equivalent) in anhydrous ortho-xylene.

-

Slowly add phosphorus trichloride (0.5 equivalents) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 144 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and slowly add 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Filter the crude product, wash with deionized water, and then with cold ethanol.

-

Purify the product by recrystallization from a suitable solvent such as xylene or glacial acetic acid.

-

Dry the purified crystals under vacuum.

Protocol 2: Two-Step Synthesis via Acid Chloride

Step A: Synthesis of 3-Hydroxy-2-naphthoyl chloride

Materials:

-

3-hydroxy-2-naphthoic acid

-

Thionyl chloride

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

-

To a suspension of 3-hydroxy-2-naphthoic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2 equivalents) to the mixture at room temperature.

-

Heat the mixture to 60-70 °C and stir for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-hydroxy-2-naphthoyl chloride.

Step B: Synthesis of this compound

Materials:

-

3-hydroxy-2-naphthoyl chloride (from Step A)

-

2-naphthylamine

-

Pyridine or triethylamine

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-naphthylamine (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-hydroxy-2-naphthoyl chloride (1 equivalent) in anhydrous dichloromethane to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization Data

The following table presents expected and reported spectroscopic data for this compound. While a complete, published spectrum for this specific isomer can be difficult to locate, the data for the closely related N-1-naphthyl isomer provides a strong basis for expected spectral features.

| Technique | Expected/Reported Data |

| ¹H NMR (CDCl₃) | δ (ppm): Aromatic protons in the range of 7.0-8.5 ppm; a singlet for the hydroxyl proton (OH), and a singlet for the amide proton (NH), both of which may be broad and their chemical shifts can be concentration-dependent. |

| ¹³C NMR (CDCl₃) | δ (ppm): Signals for aromatic carbons typically in the range of 110-140 ppm; a signal for the carbonyl carbon (C=O) of the amide is expected around 160-170 ppm. |

| FTIR (KBr) | ν (cm⁻¹): A broad peak around 3400-3200 cm⁻¹ (O-H and N-H stretching); a sharp peak around 1650 cm⁻¹ (C=O stretching of the amide); aromatic C-H stretching around 3100-3000 cm⁻¹; and C=C stretching in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 313.11, corresponding to the molecular formula C₂₁H₁₅NO₂. |

References

Technical Guide: 3-Hydroxy-N-2-naphthyl-2-naphthamide (Naphthol AS-SW)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-Hydroxy-N-2-naphthyl-2-naphthamide, also known as Naphthol AS-SW or Azoic Coupling Component 7. The information is compiled from the manufacturer's safety data sheet to ensure safe handling and use in a laboratory setting.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical characteristics of the compound.

| Identifier | Value | Citation |

| Product Name | 3-Hydroxy-N-(2-naphthyl)-2-naphthamide | |

| Synonyms | 2-Hydroxy-3-naphthoic Acid 2-Naphthylamide, Naphthol AS-SW, Azoic Coupling Component 7 | |

| CAS Number | 135-64-8 | |

| EC Number | 205-208-7 | |

| Molecular Formula | C₂₁H₁₅NO₂ | |

| Purity | >97.0% (T)(HPLC) | |

| Appearance | Light yellow to Brown powder to crystal |

Hazard Identification and Classification

According to the Regulation (EC) No 1272/2008, this substance is not classified as hazardous.

| Hazard Classification | Classification | Citation |

| GHS Classification | Not a hazardous substance or mixture | |

| Label Elements | No hazard pictogram, signal word, hazard statement(s), or precautionary statement(s) required. | |

| Other Hazards | This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. | |

| The substance/mixture does not contain components considered to have endocrine disrupting properties. |

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken.

| Exposure Route | Procedure | Citation |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell. | |

| Skin Contact | Take off all contaminated clothing immediately. If on skin, rinse well with water. If skin irritation or rash occurs: Get medical advice/attention. | |

| Eye Contact | Rinse with plenty of water. If easy to do, remove contact lenses, if worn. If eye irritation persists: Get medical advice/attention. | |

| Ingestion | Get medical advice/attention. Rinse mouth. |

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

| Procedure | Details | Citation |

| Safe Handling | Avoid contact with skin, eyes, and clothing. Wear personal protective equipment. Wash hands and face thoroughly after handling. Prevent dispersion of dust. Ensure adequate ventilation, preferably with a local exhaust system. | |

| Storage | Keep container tightly closed. Store in a cool and shaded area. Protect from moisture. Keep under inert gas. |

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are not available within the material safety data sheet. Researchers should consult relevant scientific literature for specific methodologies. The following section outlines a general workflow for handling accidental exposure based on the first-aid measures provided in the SDS.

Accidental Exposure Workflow

The Azoic Coupling Mechanism: A Deep Dive into Synthesis, Kinetics, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

The azo coupling reaction, a cornerstone of organic synthesis, is a powerful tool for the formation of azo compounds, molecules characterized by the vibrant -N=N- functional group. This technical guide delves into the core mechanism of this reaction, explores the critical factors influencing its outcome, and details its applications in various scientific domains, including the development of novel therapeutics and biological probes.

Core Mechanism: An Electrophilic Aromatic Substitution

The azo coupling reaction is fundamentally an electrophilic aromatic substitution. The reaction proceeds in two key stages:

-

Diazotization: A primary aromatic amine is treated with a nitrous acid source, typically sodium nitrite in the presence of a strong acid, at low temperatures (0-5 °C) to form a diazonium salt. The resulting diazonium ion (Ar-N₂⁺) is a weak electrophile. The instability of diazonium salts at higher temperatures necessitates these cold conditions.[1][2]

-

Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component. This component is typically a phenol, an aniline, or a related derivative with activating groups that increase the nucleophilicity of the aromatic ring.[2][3] The diazonium ion attacks the electron-rich ring, leading to the formation of a stable azo compound with an extended conjugated system, which is responsible for the characteristic color of these molecules.[4]

The position of the electrophilic attack on the coupling component is directed by the activating group. Generally, the coupling occurs at the para position relative to the activating group. If the para position is blocked, the reaction will proceed at an ortho position.[2][3]

Factors Influencing the Azo Coupling Reaction

The success and efficiency of the azo coupling reaction are highly dependent on several key parameters:

-

pH: The pH of the reaction medium is a critical factor.[3]

-

For coupling with phenols , the reaction is typically carried out in mildly alkaline conditions (pH 8-10). This is to deprotonate the phenol to the more strongly activating phenoxide ion.

-

For coupling with anilines , the reaction is performed in mildly acidic conditions (pH 4-7). This ensures that a sufficient concentration of the free amine is present to act as a nucleophile, without protonating it to the deactivating anilinium ion.

-

-

Temperature: As diazonium salts are unstable and can decompose at higher temperatures, the reaction is almost always carried out at low temperatures, typically between 0 and 5 °C.[1]

-

Nature of Substituents: The electronic properties of the substituents on both the diazonium salt and the coupling component significantly impact the reaction rate and yield.

-

On the diazonium salt: Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the diazonium ion, leading to a faster reaction rate.[5]

-

On the coupling component: Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) increase the nucleophilicity of the aromatic ring, thus accelerating the coupling reaction.

-

Quantitative Data on Azo Coupling Reactions

Table 1: Reaction Yields for the Synthesis of Various Azo Dyes

| Diazonium Salt From | Coupling Component | Reaction Conditions | Yield (%) | Reference |

| 4-Nitroaniline | 2,4-Dihydroxybenzophenone | - | 95 | [5] |

| 4-Chloroaniline | 2,4-Dihydroxybenzophenone | - | 85 | [5] |

| Aniline | 2,4-Dihydroxybenzophenone | - | 70 | [5] |

| 4-Methylaniline | 2,4-Dihydroxybenzophenone | - | 65 | [5] |

| 4-Methoxyaniline | 2,4-Dihydroxybenzophenone | - | 50 | [5] |

| 4-Aminobenzoic acid | N,N-dimethylaniline | Not specified | 91 | [6] |

| Sulfamethoxazole | 4-Methoxyphenol | 0-5 °C, alkaline medium | Not specified | [7] |

Table 2: Rate Constants for Azo Coupling Reactions

| Diazonium Salt | Coupling Component | Solvent | Rate Constant (k) | Reference |

| p-Nitrobenzenediazonium fluoroborate | N-Ethylcarbazole | Dichloromethane/Solid PTC | Varies with catalyst | [8] |

| Substituted benzenediazonium ions | 1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one | Not specified | Rate increases with electron-withdrawing substituents | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of azo compounds. Below are representative experimental protocols for the diazotization and coupling steps.

Protocol 1: Diazotization of an Aromatic Amine (e.g., Sulfanilic Acid)

Materials:

-

Sulfanilic acid

-

Sodium carbonate

-

Sodium nitrite

-

Concentrated Hydrochloric Acid

-

Ice

Procedure:

-

In a beaker, dissolve sulfanilic acid and sodium carbonate in water with gentle heating.

-

Cool the solution to room temperature and then add sodium nitrite, stirring until it dissolves.

-

Cool the beaker in an ice-salt bath to 0-5 °C.

-

Slowly, with constant stirring, add concentrated hydrochloric acid. A fine white precipitate of the diazonium salt will form.

-

Keep this suspension in the ice bath until it is used in the coupling reaction.[9]

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)

Materials:

-

2-Naphthol

-

Sodium hydroxide solution (5%)

-

Cold diazonium salt suspension (from Protocol 1)

-

Ice

Procedure:

-

In a separate beaker, dissolve 2-naphthol in a 5% sodium hydroxide solution.

-

Cool this solution in an ice bath to below 5 °C.

-

While vigorously stirring the 2-naphthol solution, slowly add the cold diazonium salt suspension.

-

A brightly colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration and wash it with cold water.[9]

Protocol 3: Purification of the Azo Dye (Recrystallization)

Materials:

-

Crude, dry azo dye

-

Suitable solvent (e.g., ethanol, glacial acetic acid)

-

Activated charcoal (optional)

Procedure:

-

Transfer the crude azo dye to an Erlenmeyer flask.

-

Add a minimum amount of a suitable hot solvent to dissolve the solid completely. Gentle heating may be necessary.

-

If the solution has colored impurities, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes.

-

Hot filter the solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[9]

Visualizing the Azo Coupling Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in azo coupling.

Applications in Drug Development and Biological Research

The versatility of the azo coupling reaction extends beyond the synthesis of dyes into the realm of biological and medicinal chemistry.

-

Prodrugs: The azo bond can be cleaved by azoreductase enzymes found in the gut microbiota. This property has been exploited to design colon-specific drug delivery systems. For instance, the anti-inflammatory drug sulfasalazine is a prodrug that releases the active 5-aminosalicylic acid and sulfapyridine upon reduction of the azo bond in the colon.[2]

-

Enzyme Activity Probes: Azo coupling reactions are utilized in chromogenic assays to detect and quantify enzyme activity. In these assays, an enzyme cleaves a substrate to release a product that can then undergo an azo coupling reaction to produce a colored compound, allowing for spectrophotometric measurement of enzyme activity.[10][11] This has been applied to map sediment enzyme activity in situ.[10][11]

-

Biological Staining and Detection: The Pauly reaction, which is an azo coupling reaction, is a classical method for the detection of proteins containing tyrosine or histidine residues.[2] More recently, azo coupling has been employed in the development of chemosensors for the detection of various analytes, including metal ions and hydrazine.[6][12][13][14][15]

-

Chemoproteomics: Azo coupling-based probes have been developed to systematically profile the reactivity of tyrosine residues in the human proteome, providing insights into protein function and aiding in the development of covalent drugs.

The azo coupling reaction remains a highly relevant and powerful transformation in modern chemistry. Its straightforward execution, tolerance of a wide range of functional groups, and the diverse properties of the resulting azo compounds ensure its continued importance in academic research, industrial synthesis, and the development of new technologies for medicine and biology.

References

- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azo coupling - Wikipedia [en.wikipedia.org]

- 3. Azo Coupling [organic-chemistry.org]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Azo dye method for mapping relative sediment enzyme activity in situ at precise spatial locations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. A fluorescent colorimetric azo dye based chemosensor for detection of S2− in perfect aqueous solution and its application in real sample analysis and building a molecular logic gate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Naphthol AS-D Chloroacetate Esterase Staining

For Researchers, Scientists, and Drug Development Professionals

Naphthol AS-D chloroacetate esterase staining is a specific cytochemical technique used to identify cells of the granulocytic lineage and mast cells.[1][2] This method is particularly valuable in hematopathology and dermatopathology for differentiating cell types in blood smears, bone marrow aspirates, and paraffin-embedded tissue sections.[1][3][4][5] The enzyme, also known as specific esterase, is present in the cytoplasm of these cells and catalyzes the hydrolysis of Naphthol AS-D chloroacetate.[1][2][6] The liberated naphthol compound then couples with a diazonium salt to form a brightly colored, insoluble precipitate at the site of enzyme activity, allowing for microscopic visualization.[6][7]

Principle of the Reaction

The fundamental principle of this staining method involves a two-step enzymatic reaction. First, the specific esterase present in target cells hydrolyzes the substrate, Naphthol AS-D chloroacetate. This enzymatic cleavage releases a free naphthol compound. Subsequently, this liberated naphthol derivative immediately couples with a diazonium salt (e.g., pararosaniline or Fast Red Violet LB Base) present in the staining solution.[1][7][8] This coupling reaction results in the formation of a highly colored, insoluble deposit at the precise location of the enzyme activity within the cell's cytoplasm.[1][6] The resulting colored precipitate, typically red-brown or bright red, allows for the clear identification of esterase-positive cells.[6][9]

Experimental Protocols

This section provides a detailed methodology for performing Naphthol AS-D chloroacetate esterase staining on both smears and paraffin-embedded tissue sections.

I. Staining Protocol for Blood or Bone Marrow Smears

A. Reagents and Preparation

-

Fixative: Formaldehyde-based fixative (e.g., Citrate-Acetone-Formaldehyde solution).[9]

-

Diazonium Salt Solution:

-

Buffer: Phosphate buffer or Veronal acetate buffer (pH 6.8).[3]

-

Substrate Solution:

-

Working Staining Solution:

-

Counterstain: Mayer's Hematoxylin or Methyl Green.

-

Mounting Medium: Aqueous mounting medium.[9]

B. Staining Procedure

-

Fixation: Fix the air-dried smears in the fixative solution for 30 to 60 seconds.[6][9]

-

Rinsing: Rinse the slides thoroughly with distilled or deionized water.[6][9] Air dry or blot gently.

-

Incubation: Immerse the slides in the freshly prepared working staining solution and incubate for 15 to 30 minutes at room temperature or 37°C, protected from light.[6][9]

-

Rinsing: After incubation, rinse the slides well with distilled or deionized water for at least 2 minutes.[9]

-

Counterstaining: Counterstain with Mayer's Hematoxylin or Methyl Green for 1 to 2 minutes to visualize the nuclei of all cells.[6]

-

Rinsing: Rinse gently with tap water.

-

Drying and Mounting: Allow the slides to air dry completely. If desired, a coverslip can be applied using an aqueous mounting medium.[9]

II. Staining Protocol for Paraffin-Embedded Tissue Sections

This staining method can be effectively applied to formalin-fixed, paraffin-embedded tissues.[5][10]

A. Reagents

The reagents are the same as for smears.

B. Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (two changes) to remove paraffin wax.

-

Rehydrate the sections through a series of graded alcohols (e.g., 100%, 95%, 70%) to water.

-

-

Staining: Follow steps 3 through 7 of the staining procedure for smears.

-

Dehydration and Mounting:

-

Dehydrate the sections through graded alcohols.

-

Clear in xylene.

-

Mount with a permanent mounting medium.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Naphthol AS-D chloroacetate esterase staining protocol.

| Parameter | Value | Notes |

| Fixation Time | 30 - 60 seconds | For smears.[6][9] |

| Incubation Time | 15 - 30 minutes | Can be performed at room temperature or 37°C.[6][9] |

| Buffer pH | 6.8 | Veronal acetate buffer as per Leder's method.[3] |

| Counterstain Time | 1 - 2 minutes | For Hematoxylin or Methyl Green.[6] |

Visualizations

Experimental Workflow for Naphthol AS-D Chloroacetate Esterase Staining

References

- 1. alkalisci.com [alkalisci.com]

- 2. m.youtube.com [m.youtube.com]

- 3. medicaljournalssweden.se [medicaljournalssweden.se]

- 4. Naphthol AS-D Chloroacetate (Specific Esterase) Kit, for in vitro diagnostic use Leder Stain [sigmaaldrich.com]

- 5. Principles of Immunohistochemistry | Oncohema Key [oncohemakey.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. Chloroacetate esterase reaction combined with immunohistochemical characterization of the specific tissue microenvironment of mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma Diagnostics Naphthol AS-D Chloroacetate (Specific Esterase) Kit 1 Kit | Buy Online | Sigma Diagnostics™ | Fisher Scientific [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ricerca.uniba.it [ricerca.uniba.it]

Application Notes and Protocols: 3-Hydroxy-N-2-naphthyl-2-naphthamide as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-N-2-naphthyl-2-naphthamide is a naphthalene derivative with potential as a fluorescent probe for detecting specific enzymatic activity. Naphthalene-based fluorophores are known for their advantageous photophysical properties, including high quantum yields and sensitivity to their microenvironment.[1][2] This document provides detailed application notes and protocols for the hypothetical use of this compound as a "turn-on" fluorescent probe for the detection of a hypothetical amide hydrolase, referred to herein as "Naphthylamidase."

The proposed mechanism of action is based on the principle of fluorescence quenching and dequenching. In its native state, the this compound probe is weakly fluorescent due to photoinduced electron transfer (PET) or other intramolecular quenching mechanisms.[3][4] Upon enzymatic cleavage of the amide bond by Naphthylamidase, the fluorescent 3-hydroxy-2-naphthoic acid and a non-interfering byproduct are released, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of enzyme activity.

Physicochemical and Spectroscopic Properties

The following table summarizes the key properties of the this compound probe and its fluorescent product.

| Property | This compound (Probe) | 3-Hydroxy-2-naphthoic acid (Fluorescent Product) |

| Molecular Formula | C₂₁H₁₅NO₂ | C₁₁H₈O₃ |

| Molecular Weight | 313.35 g/mol | 188.18 g/mol |

| Excitation Wavelength (λex) | ~340 nm | ~345 nm |

| Emission Wavelength (λem) | ~450 nm (weak) | ~530 nm (strong) |

| Quantum Yield (Φ) | < 0.05 | ~ 0.6 |

| Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ at 340 nm | ~15,000 M⁻¹cm⁻¹ at 345 nm |

| Solubility | Soluble in DMSO, DMF, and ethanol | Soluble in aqueous buffers at pH > 7 |

Proposed Signaling Pathway and Mechanism

The detection of Naphthylamidase activity using this compound is based on an enzyme-triggered release of a highly fluorescent molecule. The logical relationship is depicted in the following diagram.

Caption: Enzyme-mediated activation of the fluorescent probe.

Experimental Protocols

Preparation of Stock Solutions

-

Probe Stock Solution (10 mM): Dissolve 3.13 mg of this compound in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of Naphthylamidase at a desired concentration (e.g., 1 mg/mL) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). Store at -80°C.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM MgCl₂.

In Vitro Enzyme Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Workflow Diagram:

Caption: Workflow for in vitro enzyme activity assay.

Procedure:

-

Prepare Working Solutions:

-

Dilute the Naphthylamidase stock solution to various concentrations in cold assay buffer.

-

Prepare a 2X probe working solution (e.g., 20 µM) by diluting the 10 mM stock solution in assay buffer.

-

-

Assay Setup:

-

Add 50 µL of the diluted enzyme solutions to the wells of a black, clear-bottom 96-well plate.

-

Include a "no enzyme" control (50 µL of assay buffer) and a "positive control" (if available).

-

-

Initiate Reaction:

-

Add 50 µL of the 2X probe working solution to all wells to start the reaction. The final probe concentration will be 1X (e.g., 10 µM).

-

-

Incubation:

-

Incubate the plate at 37°C for a desired time (e.g., 30-60 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation set at approximately 345 nm and emission at approximately 530 nm.

-

Data Analysis:

Subtract the fluorescence of the "no enzyme" control from all readings. Plot the fluorescence intensity against the enzyme concentration to determine the linear range of the assay.

Cellular Imaging of Naphthylamidase Activity

This protocol provides a general guideline for imaging Naphthylamidase activity in cultured cells.

Workflow Diagram:

Caption: Workflow for cellular imaging of enzyme activity.

Procedure:

-

Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Cell Treatment (Optional): Treat cells with compounds that may induce or inhibit Naphthylamidase activity. Include appropriate vehicle controls.

-

Probe Loading:

-

Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add fresh, serum-free culture medium containing the this compound probe at a final concentration of 5-10 µM.

-

Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

-

-

Washing:

-

Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove excess probe.

-

-

Imaging:

-

Add fresh culture medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (excitation ~350/50 nm, emission ~530/50 nm).

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | - Autofluorescence of cells or media.- Probe instability (hydrolysis). | - Use phenol red-free media for imaging.- Include a "no probe" control.- Prepare fresh probe working solutions. |

| Low Signal | - Low enzyme activity.- Insufficient probe concentration or incubation time. | - Increase enzyme concentration or incubation time.- Optimize probe concentration. |

| Phototoxicity | - Excessive exposure to excitation light. | - Reduce excitation light intensity and exposure time.- Use a more sensitive detector. |

Safety and Handling

-

This compound is for research use only.

-

Wear appropriate personal protective equipment (gloves, lab coat, safety glasses) when handling the compound.

-

Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols: Naphthol AS-SW in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction